5-chloro-N-(4-ethoxyphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with chloro, ethoxyphenyl, fluorophenyl, and methanesulfonyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, ethoxyphenyl, and fluorophenyl groups through various substitution reactions. The methanesulfonyl group is then added using sulfonylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
5-Chloro-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(4-methoxyphenyl)-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide
- 5-Chloro-N-(4-ethoxyphenyl)-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxamide
- 5-Chloro-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate
Uniqueness
The uniqueness of 5-chloro-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C20H17ClFN3O4S |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
5-chloro-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17ClFN3O4S/c1-2-29-16-9-7-15(8-10-16)24-19(26)18-17(21)11-23-20(25-18)30(27,28)12-13-3-5-14(22)6-4-13/h3-11H,2,12H2,1H3,(H,24,26) |
InChI Key |
REBUDKCCCZWOLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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